molecular formula C14H13N5O2 B2796939 N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1421469-30-8

N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B2796939
CAS RN: 1421469-30-8
M. Wt: 283.291
InChI Key: CHHROXNXWODBOW-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, also known as GSK-3 inhibitor VIII, is a synthetic compound that has been extensively studied in scientific research. This compound has shown potential in various areas of research, including neuroscience, cancer, and diabetes.

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • The compound has been explored for its potential in anticancer and antimicrobial activities. A study detailed the synthesis of related heterocyclic compounds demonstrating these biological activities (Riyadh et al., 2013).

Antibacterial and Antifungal Activity

  • Another research direction involves the synthesis of pyrazoline and pyrazole derivatives, which have shown antibacterial and antifungal properties. This includes compounds structurally similar to N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (Hassan, 2013).

Novel Heterocyclic Compounds Synthesis

  • The synthesis of new condensed azoles, including pyrazolo and triazolo derivatives, has been a focus of research. These compounds are of interest for their potential applications in various fields of chemistry and biology (Capuano et al., 1981).

Development of PET Agents for Neuroinflammation

  • Research has been conducted on the synthesis of this compound derivatives as potential PET agents for imaging of IRAK4 enzyme in neuroinflammation, highlighting its potential in neurological research (Wang et al., 2018).

Synthesis and Characterization for Various Applications

  • The compound has been synthesized and characterized for a range of applications, including material science and biochemistry. This includes the development of novel heterocycles and exploring their properties (He et al., 2008).

Mechanism of Action

Target of Action

Indazole-containing compounds have been known to target a variety of enzymes and receptors, including phosphoinositide 3-kinase δ , CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.

Mode of Action

Indazole-containing compounds generally work by inhibiting, regulating, or modulating their targets . This can lead to changes in the activity of the target proteins, ultimately affecting the cellular processes they are involved in.

Biochemical Pathways

For instance, inhibition of phosphoinositide 3-kinase δ could affect the PI3K/Akt signaling pathway, which is involved in cell survival and growth .

Pharmacokinetics

Imidazole, a structural motif present in the compound, is known to be highly soluble in water and other polar solvents , which could potentially influence the compound’s bioavailability.

properties

IUPAC Name

N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-14(12-7-13-19(18-12)4-1-5-21-13)16-10-3-2-9-8-15-17-11(9)6-10/h2-3,6-8H,1,4-5H2,(H,15,17)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHROXNXWODBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=CC4=C(C=C3)C=NN4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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